![molecular formula C29H28N2O3S B334456 ETHYL 2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B334456.png)
ETHYL 2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a quinoline moiety, a thiophene ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the 3-Methylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the quinoline is reacted with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of the Quinoline and Thiophene Moieties: This step can be achieved through a nucleophilic substitution reaction, where the quinoline derivative is reacted with a thiophene derivative in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline moiety, converting it to a tetrahydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amides and other ester derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound’s electronic properties could make it useful in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Research: The compound could be used as a probe to study various biological pathways, particularly those involving quinoline or thiophene derivatives.
Mechanism of Action
The mechanism of action of ETHYL 2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline moiety could interact with DNA or RNA, while the thiophene ring could interact with proteins or other biomolecules. These interactions could lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound shares the thiophene ring but lacks the quinoline moiety.
3-Methylphenyl-4-quinolinyl derivatives: These compounds share the quinoline moiety but lack the thiophene ring.
Uniqueness
Ethyl 2-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its combination of a quinoline moiety, a thiophene ring, and an ester group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C29H28N2O3S |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(3-methylphenyl)quinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C29H28N2O3S/c1-3-34-29(33)26-21-13-5-4-6-15-25(21)35-28(26)31-27(32)22-17-24(19-11-9-10-18(2)16-19)30-23-14-8-7-12-20(22)23/h7-12,14,16-17H,3-6,13,15H2,1-2H3,(H,31,32) |
InChI Key |
DBBCLEOMBNWDJF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-tert-butyl-2-[(3-{4-nitrophenyl}acryloyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334375.png)
![2-{[3-(4-Tert-butylphenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B334376.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B334378.png)
![Propan-2-yl 2-[(ethoxycarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334379.png)
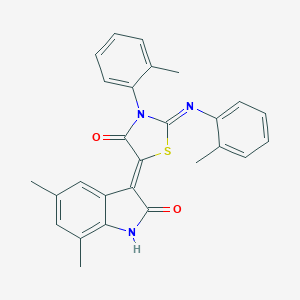
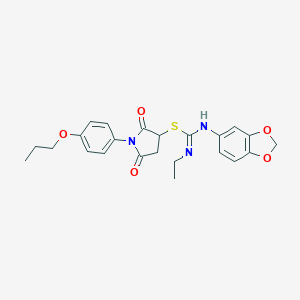
![[4-Bromo-2-({3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B334387.png)
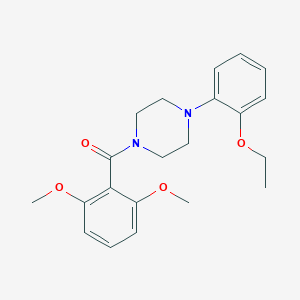
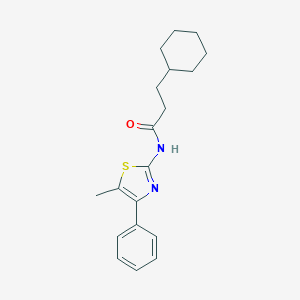
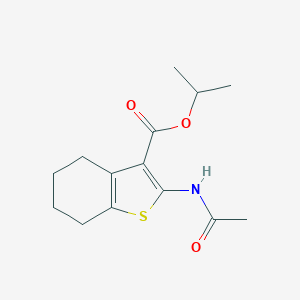
![Ethyl 2-[(3-{3-nitrophenyl}acryloyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334393.png)
![Ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334394.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B334395.png)
![3-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-quinolinyl}phenyl methyl ether](/img/structure/B334398.png)
